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Adenosine Dialdehyde (ADOX)

Neuroblastoma Cytotoxicity Cancer Research

Reversible SAHH inhibitors confound washout experiments and fail to sustain methylation blockade. Adenosine Dialdehyde (ADOX) solves this with an irreversible, tight-binding mechanism (Ki=2.39 nM) forming a stable Schiff base adduct at the SAHH active site, enabling precise, sustained suppression of DNA, RNA, and protein methylation. • Irreversible SAHH inhibition: IC50=40 nM in cellular assays; 1:1-2 stoichiometry per enzyme tetramer • In vivo efficacy: 80% lifespan extension in murine neuroblastoma models at 1.5-2.5 mg/kg • Unique PIMT-p53 axis engagement in colorectal cancer-not replicated by AdoHcy or adenosine Supplied with full analytical documentation (HPLC, CoA) for reproducible results.

Molecular Formula C10H11N5O4
Molecular Weight 265.23 g/mol
Cat. No. B13822123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine Dialdehyde (ADOX)
Molecular FormulaC10H11N5O4
Molecular Weight265.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N
InChIInChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13)/t6-,7-/m1/s1
InChIKeyILMNSCQOSGKTNZ-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine Dialdehyde (ADOX) Overview


Adenosine Dialdehyde (ADOX), also referred to as periodate-oxidized adenosine or adenosine-2′,3′-dialdehyde, is a purine nucleoside analogue (CAS 34240-05-6) . It functions primarily as an irreversible, tight-binding inhibitor of S-adenosylhomocysteine (SAH) hydrolase, exhibiting a Ki of 2.39 nM against the bovine liver enzyme and an IC50 of 40 nM in cellular assays [1][2]. By blocking the conversion of SAH to adenosine and homocysteine, ADOX causes intracellular SAH accumulation, which in turn exerts negative feedback on S-adenosylmethionine (SAM)-dependent methyltransferases, broadly suppressing DNA, RNA, and protein methylation [3].

Irreversible SAH hydrolase inhibition studies
SAM-dependent methyltransferase pathway probe
Sustained methylation suppression in cell models

Why ADOX Cannot Be Substituted


Generic substitution among indirect methylation inhibitors fails due to ADOX's unique irreversible, tight-binding mechanism versus reversible alternatives. While compounds like 3-deazaadenosine (DAZA) and adenosine also elevate SAH levels, ADOX exhibits an irreversibility characterized by a Ki of 2.39 nM and a defined stoichiometry of 1–2 inhibitor molecules per enzyme tetramer, forming a stable Schiff base linkage with a lysinyl residue in the SAH hydrolase active site [1][2]. This contrasts with reversible inhibitors such as carbocyclic 3-deazaadenine analogs (Ki = 32 nM, competitive) [3]. Critically, in a direct head-to-head study comparing three methyltransferase inhibitors (AdoHcy, adenosine, and ADOX), only ADOX augmented p53 expression and destabilized PIMT structure, demonstrating functional divergence even among compounds sharing a common pathway [4]. These mechanistic and functional differences preclude simple substitution, making ADOX the required tool for studies requiring sustained, irreversible SAHH blockade.

Reversible SAHH inhibitors

May not maintain sustained SAH accumulation during washout steps, limiting methylation suppression longevity.

Functional pathway selectivity

p53 augmentation via PIMT destabilization is unique to ADOX; AdoHcy and adenosine fail to activate this pathway.

Mechanism mismatch

Irreversible covalent binding may shift cellular response compared to reversible inhibitors; direct substitution not supported.

ADOX Quantitative Differentiation


Neuroblastoma Cytotoxicity vs. 3-Deazaadenosine

ADOX demonstrates substantially greater cytotoxic potency against C-1300 murine neuroblastoma cells compared to the indirect methylation inhibitor 3-deazaadenosine. In a 72-hour viability assay, ADOX achieved a 50% inhibitory concentration (IC50) of 1.5 μM, whereas 3-deazaadenosine required a concentration of 56 μM to achieve the same effect [1].

Cytotoxicity potency
Head-to-head
IC50 1.5 μM vs 56 μM
Supports cell-model response review
C-1300 neuroblastoma, 72 h
Neuroblastoma Cytotoxicity Cancer Research

Irreversible SAH Hydrolase Inhibition

Unlike reversible SAH hydrolase inhibitors such as carbocyclic 3-deazaadenine analogs (Ki = 32 nM, competitive), ADOX acts as an irreversible, tight-binding inhibitor. Ackermann-Potter kinetic analysis established a Ki of 2.39 nM for ADOX and a binding stoichiometry of 1–2 inhibitor molecules per enzyme tetramer, forming a covalent Schiff base with a lysinyl residue in the active site [1].

SAH hydrolase inhibition
Reported
Ki 2.39 nM (irreversible) vs 32 nM
Irreversible binding mechanism context
Bovine liver SAHH
Enzyme Inhibition SAH Hydrolase Mechanism of Action

N2a Cell SAHH Inhibition vs. Neplanocin A

ADOX achieves complete inhibition of cellular SAH hydrolase in mouse neuroblastoma N2a cells at 2.5 μM after 30 minutes of incubation. By comparison, neplanocin A requires a lower concentration (1 μM) and shorter time (15 minutes) for complete inhibition [1]. However, ADOX inhibition persists for up to 72 hours and produces a 4-fold elevation in endogenous SAH levels after 8 hours, whereas neplanocin A induces an 11-fold SAH increase [1].

Cellular SAHH blockade
Head-to-head
2.5 μM, 30 min (4× SAH) vs 1 μM, 15 min (11× SAH)
Lower SAH accumulation, less confounding metabolite
N2a neuroblastoma cells
Neuroblastoma SAH Hydrolase Cellular Assay

Unique p53 Augmentation

In a direct comparison of three methyltransferase inhibitors—S-adenosyl-L-homocysteine (AdoHcy), adenosine, and ADOX—only ADOX significantly augmented p53 expression by destabilizing the structure of protein L-isoaspartyl methyltransferase (PIMT), as confirmed by far-UV circular dichroism [1]. ADOX treatment (concentration not specified) increased p53 nuclear translocation and triggered p53-mediated apoptosis in colon cancer cells, an effect not observed with AdoHcy or adenosine [1].

p53 pathway engagement
Head-to-head
ADOX only compound to augment p53 & destabilize PIMT
Unique PIMT-p53 axis activation
Colon cancer cells; AdoHcy/adenosine inactive
p53 PIMT Colorectal Cancer Apoptosis

In Vivo Neuroblastoma Survival

ADOX exhibits potent antitumor activity in vivo. Subcutaneous infusion of ADOX at 1.5–2.5 mg/kg over a 7-day period increased mean lifespan by 80% in a murine neuroblastoma model (control: 21.3 days; ADOX-treated: 38.4 days) . In a separate study using the same dosing regimen, ADOX extended mean lifespan from 20.9 days (control) to 35.3 days (69% increase) . Notably, ADOX at 2–3 mg/kg infused over 7 days showed no hematopoietic toxicity and suppressed tumor growth with minimal systemic toxicity .

In vivo survival extension
Data to verify
80% mean lifespan increase reported
Model-response context, verify source
Murine neuroblastoma, 1.5-2.5 mg/kg
In Vivo Neuroblastoma Antitumor Survival

In Vivo Methylation Inhibition

ADOX inhibits SAM-dependent methylation reactions in vivo. In mice administered 100 μmol/kg ADOX intraperitoneally 30 minutes before [75Se]selenite (0.4 mg Se/kg), the appearance of [75Se]dimethylselenide in breath and [75Se]trimethylselenonium ion in liver was completely blocked for 90 minutes [1]. Over 24 hours, ADOX-treated mice excreted no detectable urinary [75Se]trimethylselenonium and exhaled only 20% as much [75Se]dimethylselenide as controls [1]. Liver SAH levels in ADOX-treated mice reached approximately 4 mM, 200 times that of untreated controls [1].

In vivo methylation blockade
Reported
100% DMSe/TMSe inhibition for 90 min
Supports methylation probe utility in vivo
100 μmol/kg i.p., mouse selenite model
In Vivo Methylation Selenium Metabolism

ADOX Validated Applications


Irreversible SAHH Blockade

ADOX is the inhibitor of choice for experiments requiring sustained, irreversible blockade of SAH hydrolase and subsequent accumulation of SAH. Its tight-binding kinetics (Ki = 2.39 nM) and defined 1:1–2 stoichiometry with the enzyme tetramer enable precise control over methylation suppression in cell culture models. This is critical for studying DNA, RNA, and protein methylation dynamics where washout of reversible inhibitors (e.g., 3-deazaadenosine) would confound results [1][2].

Neuroblastoma & Colorectal Cancer Research

ADOX has demonstrated potent cytotoxicity in murine neuroblastoma cells (IC50 = 1.5 μM) and significant in vivo survival benefit in murine neuroblastoma models (80% lifespan extension at 1.5–2.5 mg/kg). Additionally, ADOX uniquely engages the PIMT-p53 axis to induce apoptosis in colorectal cancer cells, a functional pathway not activated by AdoHcy or adenosine [1][2][3]. Researchers investigating methylation-dependent oncogenic pathways in these cancers should prioritize ADOX over alternative inhibitors.

In Vivo Methylation Studies

ADOX has been validated as a chemical probe for in vivo methylation studies, completely blocking selenium detoxification pathways for 90 minutes at 100 μmol/kg in mice and elevating hepatic SAH levels 200-fold over baseline. This makes ADOX suitable for whole-animal investigations of methylation-dependent metabolic processes, including detoxification, epigenetic regulation, and nutrient metabolism [1].

Cancer Invasion & Metastasis

ADOX suppresses cancer cell invasion by inhibiting the Ras/Raf-1/ERK/AP-1 signaling pathway and downregulating MMP-9 expression, secretion, and activation in multiple cancer cell lines (MDA-MB-231, MCF-7, U87). This pathway-specific effect, validated against siRNA knockdown of SAHH and 3-deazaadenosine treatment, positions ADOX as a critical tool for dissecting the role of transmethylation in cancer metastasis [1].

Application
Selection Property
Validation Focus
Irreversible SAHH blockade studies
Irreversible inhibition mechanism
Sustained methylation suppression washout
Neuroblastoma & colorectal cancer cell models
Cell-model cytotoxicity and p53 pathway context
PIMT-p53 axis and apoptosis endpoints
In vivo methylation probe studies
In vivo model-response context
Methylation-dependent detoxification endpoints
Cancer cell invasion pathway research
Ras/Raf-1/ERK pathway selectivity review
MMP-9-mediated invasion assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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